4-Hydroxy-2-cyclopentenone

Catalog No.
S612705
CAS No.
61305-27-9
M.F
C5H6O2
M. Wt
98.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Hydroxy-2-cyclopentenone

CAS Number

61305-27-9

Product Name

4-Hydroxy-2-cyclopentenone

IUPAC Name

4-hydroxycyclopent-2-en-1-one

Molecular Formula

C5H6O2

Molecular Weight

98.1 g/mol

InChI

InChI=1S/C5H6O2/c6-4-1-2-5(7)3-4/h1-2,4,6H,3H2

InChI Key

DHNDDRBMUVFQIZ-UHFFFAOYSA-N

SMILES

C1C(C=CC1=O)O

Synonyms

4-hydroxy-2-cyclopentenone, 4-hydroxy-2-cyclopentenone, (R)-isomer

Canonical SMILES

C1C(C=CC1=O)O

The exact mass of the compound 4-Hydroxy-2-cyclopentenone is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

4-Hydroxy-2-cyclopentenone (CAS 61305-27-9) is a highly functionalized chiral building block characterized by a cyclopentenone core bearing a hydroxyl group at the C4 position. In industrial and pharmaceutical procurement, it serves as a critical precursor for assembling complex carbocyclic frameworks, particularly prostaglandins and nucleoside analogues [1]. The molecule provides two distinct reactive sites: an α,β-unsaturated carbonyl system that readily undergoes 1,4-conjugate additions, and a C4 hydroxyl group that enables stereospecific Mitsunobu inversions and acts as a stereo-directing element [2]. Procuring this exact compound provides an immediate entry point into stereocontrolled API synthesis, bypassing the complex early-stage rearrangements required when starting from simpler furan-based feedstocks [3].

Substituting 4-hydroxy-2-cyclopentenone with the structurally simpler 2-cyclopentenone results in immediate synthetic failure for prostaglandin and carbocyclic nucleoside workflows, as the latter lacks the C4 hydroxyl group necessary for both Mitsunobu coupling and trans-diastereoselective direction during cuprate additions [1]. Attempting backward substitution by procuring the cheaper precursor, furfuryl alcohol, introduces severe processability bottlenecks; the required acid-catalyzed Piancatelli rearrangement is prone to forming insoluble humin polymers and typically requires specialized high-pressure microreactors or extended thermal conditions to achieve viable yields[2]. Consequently, direct procurement of 4-hydroxy-2-cyclopentenone is necessary to ensure reliable stereocontrol and avoid the low-yielding, tar-forming steps associated with upstream furan derivatives [3].

Process Efficiency and Yield vs. Furfuryl Alcohol Precursor

Procuring 4-hydroxy-2-cyclopentenone directly eliminates the need to perform the Piancatelli rearrangement from furfuryl alcohol. Under standard thermal conditions (120 °C), the conversion of furfuryl alcohol to 4-hydroxy-2-cyclopentenone requires approximately 8 hours and achieves only a 62% yield, with the remainder lost to side reactions such as levulinic acid formation and humin polymerization[1]. Even under highly optimized continuous-flow microreactor conditions (240 °C, 200 bar), the isolated yield of the protected derivative plateaus at 80% [2]. Direct procurement of the cyclopentenone provides 100% availability of the target scaffold, bypassing these harsh, low-yielding conditions.

Evidence DimensionIsolated yield of the cyclopentenone scaffold
Target Compound Data100% availability (direct procurement)
Comparator Or Baseline62% yield (from furfuryl alcohol at 120 °C, 8 hours)
Quantified Difference+38% absolute yield improvement and elimination of an 8-hour high-temperature step
ConditionsThermal aqueous batch conditions vs. direct reagent use

Bypassing the Piancatelli rearrangement saves significant reactor time and prevents the formation of insoluble polymeric byproducts in industrial workflows.

Stereocontrol in Prostaglandin Conjugate Additions vs. 2-Cyclopentenone

In the synthesis of prostaglandin analogues, the installation of the ω-side chain requires a 1,4-conjugate addition of a vinyl cuprate. The C4 hydroxyl group (often transiently protected) of 4-hydroxy-2-cyclopentenone is strictly required to induce the correct relative and absolute configuration of the incoming nucleophile, directing it to the trans face [1]. If 2-cyclopentenone is used as a generic substitute, this stereodirecting effect is entirely lost, resulting in unselective additions and the complete absence of the critical C11 hydroxyl equivalent required for prostaglandin biological activity [2].

Evidence DimensionStereochemical direction during 1,4-cuprate addition
Target Compound DataTrans-diastereoselective addition directed by the C4-OR group
Comparator Or Baseline2-cyclopentenone (No stereodirecting group, yields racemic/unselective mixtures and lacks the C11-OH)
Quantified DifferenceAbsolute requirement for stereocontrol vs. complete failure of stereoinduction
ConditionsCuprate conjugate addition for prostaglandin ω-side chain installation

The C4 hydroxyl group is a non-negotiable structural requirement for establishing the precise 3D architecture of commercial prostaglandin APIs.

Mitsunobu Coupling Viability for Carbocyclic Nucleosides

The synthesis of carbocyclic nucleoside antivirals, such as entecavir and abacavir, relies on attaching a purine base to the cyclopentane ring. 4-Hydroxy-2-cyclopentenone allows for direct C-N bond formation via a Mitsunobu reaction at the C4 position, achieving coupling yields of approximately 75% with reagents like PPh3/DEAD [1]. A substitution with 2-cyclopentenone or 1,3-cyclopentanedione fails to provide the necessary secondary alcohol leaving group for this inversion, rendering the Mitsunobu pathway impossible (0% yield) and requiring entirely different, longer synthetic routes to install the nucleobase[2].

Evidence DimensionYield of purine base coupling via Mitsunobu reaction
Target Compound Data~75% yield using 4-hydroxy-2-cyclopentenone derivatives
Comparator Or Baseline0% yield using 2-cyclopentenone
Quantified DifferenceEnables direct C-N bond formation vs. complete reaction failure
ConditionsPPh3/DEAD mediated coupling with a purine derivative

Direct Mitsunobu coupling at the C4 position drastically shortens the synthetic route for high-value antiviral APIs.

Prostaglandin API Manufacturing

Used as the core chiral cyclopentane ring in the synthesis of prostaglandin analogues (e.g., bimatoprost, latanoprost), where it undergoes stereocontrolled 1,4-conjugate additions to install the ω-side chain [1].

Carbocyclic Nucleoside Synthesis

Serves as the primary starting material for FDA-approved antivirals like entecavir and abacavir, utilizing its C4 hydroxyl group for Mitsunobu-driven purine base attachment [2].

Chiral Pool Library Generation

Utilized in enzymatic resolution workflows (e.g., using porcine pancreatic lipase) to generate highly enantiopure (R)- and (S)-4-hydroxy-2-cyclopentenones for custom drug discovery libraries[3].

XLogP3

-0.6

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

4-Hydroxycyclopent-2-en-1-one

Dates

Last modified: 08-15-2023

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